5-Phenylpyrazolidine-3-carboxylic acid
Description
Contextualization within Heterocyclic Chemistry and Pyrazolidinone Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. mdpi.com Nitrogen-containing heterocycles are particularly prominent, with over 75% of drugs approved by the U.S. Food and Drug Administration featuring such moieties. mdpi.com
Pyrazolidines are five-membered, saturated heterocyclic rings containing two adjacent nitrogen atoms (a tetrahydropyrazole). researchgate.netcsic.es The introduction of a carbonyl group into this ring system yields a pyrazolidinone. 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid is a specific derivative of this class. Its structure is defined by the pyrazolidinone core, which is substituted with a phenyl group on one of the nitrogen atoms and a carboxylic acid group on a carbon atom. This carboxylic acid function is a key feature, as it is present in roughly 25% of all commercial pharmaceuticals and significantly influences properties like water solubility and biological interactions. wiley-vch.de The synthesis of the racemic form of this compound has been reported via the nucleophilic addition of phenylhydrazine (B124118) to dimethyl maleate, which is then followed by cyclization. arkat-usa.org
Significance of Pyrazolidinone Scaffolds in Synthetic and Medicinal Chemistry Research
The pyrazole (B372694) nucleus and its derivatives, including pyrazolidinones, are recognized as "privileged scaffolds" in medicinal chemistry. nih.govmdpi.com This designation stems from their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net Many approved drugs incorporate a pyrazole or a fused-pyrazole core, demonstrating efficacy in treating cancer, bacterial infections, erectile dysfunction, and heart disease. nih.govnih.gov The metabolic stability of the pyrazole ring is a key factor in its increasing use in newly approved drugs. nih.gov
In synthetic chemistry, pyrazolidinone scaffolds are valuable intermediates for constructing more complex molecular architectures. arkat-usa.org For instance, they serve as precursors in the synthesis of fused N-heterocycles like cinnolines and pyrazolo[1,2-a]cinnolines through rhodium-catalyzed cyclization reactions. researchgate.netrsc.org Specifically, 5-oxo-1-arylpyrazolidines are noted for their potential use as precursors for important antibacterial classes like carbapenems, as well as for diazepinones. arkat-usa.org
Table 2: Examples of Marketed Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Area | Scaffold Feature |
| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | Fused-pyrazole moiety nih.govnih.gov |
| Celecoxib | Anti-inflammatory | Pyrazole derivative nih.gov |
| Ruxolitinib | Cancer (Myelofibrosis), Atopic Dermatitis | Pyrazole-containing kinase inhibitor nih.govmdpi.com |
| Asciminib | Cancer (Chronic Myeloid Leukemia) | Pyrazole-substituted pyridine (B92270) derivative mdpi.comnih.gov |
| Lenacapavir | HIV Infection | Fused-pyrazole derivative nih.govnih.gov |
Overview of Current Research Trajectories for 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
Current research on 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid is primarily focused on its synthesis, chiral properties, and its use as a versatile building block.
Synthesis and Derivatization: The synthesis of racemic 5-oxo-1-phenylpyrazolidine-3-carboxylic acid is achieved through the cyclization of a hydrazine-diester intermediate. arkat-usa.org This product serves as a starting point for creating a variety of derivatives. Research has demonstrated the preparation of several enantiopure amide derivatives from the resolved carboxylic acid, highlighting its utility as a scaffold for generating new chemical entities. arkat-usa.org
Chiral Resolution: A significant area of investigation is the separation of the racemic mixture into its individual enantiomers, (R)- and (S)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid. An efficient method for this resolution involves the formation of diastereomeric salts using chiral amines, such as (R)- and (S)-α-methylbenzylamine. arkat-usa.org This process allows for the isolation of the desired enantiomers in high yield (up to 87-89%). arkat-usa.org Obtaining enantiomerically pure forms is critical, as the biological activity of chiral molecules often resides in only one of the enantiomers.
Application as a Chiral Precursor: The enantiopure forms of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid are valuable as chiral precursors in synthetic chemistry. arkat-usa.org They are considered important heterocycles due to their potential application as starting materials for bacterial antibiotics and other complex structures like carbapenems and diazepinones. arkat-usa.org While direct biological activity studies on this specific acid are not extensively documented in recent literature, its role as a foundational element for constructing potentially bioactive molecules remains a key driver of research. The broader class of 5-oxopyrrolidine derivatives, a related scaffold, has been investigated for anticancer and antimicrobial activities, suggesting potential avenues for future exploration with pyrazolidinone analogs. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-phenylpyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2,(H,13,14) |
InChI Key |
CJULKCJOLXMTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Oxo 1 Phenylpyrazolidine 3 Carboxylic Acid and Its Derivatives
Stereoselective Synthesis Approaches for 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
Stereoselective synthesis is paramount in producing chiral molecules with desired biological activities. This section explores various strategies to control the stereochemistry during the formation of the 5-oxo-1-phenylpyrazolidine-3-carboxylic acid core.
Diastereoselective Synthesis Pathways (e.g., Nucleophilic Addition to Maleates and Subsequent Cyclization)
A common and effective method for the synthesis of racemic (±)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid involves a two-step process starting with the nucleophilic addition of phenylhydrazine (B124118) to dimethyl maleate. acs.orgresearchgate.netresearchgate.net This initial reaction forms a hydrazine-diester intermediate. Subsequent cyclization of this intermediate, often facilitated by a base, leads to the formation of the pyrazolidinone ring.
The synthesis of (±)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid can be achieved by the direct cyclization of the intermediate hydrazine-diester. researchgate.net This is typically accomplished using potassium carbonate in a methanol-water mixture under microwave irradiation, followed by acidification with concentrated hydrochloric acid. researchgate.net This method has been reported to yield the desired product in an 83% isolated yield. researchgate.net
Alternatively, the hydrazine-diester can be treated with sodium methoxide (B1231860) to first yield the heterocyclic ester, which can then be hydrolyzed to the carboxylic acid. researchgate.net
Table 1: Diastereoselective Synthesis of (±)-5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
| Step | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1. Nucleophilic Addition | Phenylhydrazine, Dimethyl maleate | Hydrazine-diester intermediate | Not specified | acs.org, researchgate.net |
Enantioselective Synthesis Strategies for Chiral 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
Directly synthesizing a single enantiomer of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid is a more efficient approach than resolving a racemic mixture. Chemoenzymatic methods have shown promise in this area.
A biocatalytic route for the asymmetric synthesis of various N-arylated aspartic acids has been developed using ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. acs.org This enzyme catalyzes the addition of arylamines to fumarate (B1241708) with high conversion rates and excellent enantiomeric excess (>99% ee). acs.org This method can be adapted for the synthesis of chiral pyrazolidin-3-ones by using arylhydrazines as substrates. acs.org The resulting N-arylated aspartic acid derivative can then be cyclized to form the desired enantiomerically pure pyrazolidin-3-one. acs.org A one-pot chemoenzymatic synthesis has also been developed, combining the enzyme-catalyzed addition and an acid-catalyzed cyclization. acs.org
Asymmetric Catalysis in Pyrazolidinone-3-carboxylic Acid Synthesis
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of pyrazolidinone derivatives. While specific examples for 5-oxo-1-phenylpyrazolidine-3-carboxylic acid are not abundant in the literature, related transformations highlight the potential of this approach.
Gold(I)-catalyzed enantioselective hydroamination of allenes has been reported for the synthesis of chiral pyrazolidines. nih.govscispace.com This method involves the addition of a hydrazine (B178648) nucleophile to an allene (B1206475) substrate in the presence of a chiral gold(I) catalyst. nih.govscispace.com By carefully selecting the chiral ligand, high enantioselectivities can be achieved. nih.govscispace.com For instance, using a DTBM-Segphos ligand, a pyrazolidine (B1218672) product was obtained in 97% ee. nih.govscispace.com Although this example does not directly yield a carboxylic acid functional group, it demonstrates the feasibility of using asymmetric catalysis to construct the chiral pyrazolidine core.
Organocatalysis is another promising avenue. For example, organocatalytic enantioselective Michael addition reactions have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org Similar strategies could potentially be adapted for the synthesis of chiral pyrazolidinone-3-carboxylic acids.
Resolution Techniques for Enantiomeric Forms of 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
When a racemic mixture of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid is synthesized, resolution techniques are necessary to separate the two enantiomers.
Diastereomeric Salt Formation and Preferential Crystallization with Chiral Amines
A widely used and effective method for the resolution of racemic 5-oxo-1-phenylpyrazolidine-3-carboxylic acid is the formation of diastereomeric salts with a chiral resolving agent. acs.orgresearchgate.netresearchgate.netarkat-usa.org Chiral amines, such as (R)- and (S)-α-methylbenzylamine, are commonly employed for this purpose. acs.orgresearchgate.netresearchgate.netarkat-usa.org
The process involves reacting the racemic acid with an enantiomerically pure chiral amine to form a mixture of two diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Preferential crystallization of the (R,R)- and (S,S)-salts allows for the isolation of the desired enantiomerically pure (R)- and (S)- target compounds in high yields, reportedly up to 87-89% of the theoretical yield. acs.orgresearchgate.netresearchgate.net
Once the diastereomeric salts are separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with a strong acid, such as hydrochloric acid. arkat-usa.org The enantiomeric excess of the resolved products can be determined by converting them to their methyl esters and analyzing them by chiral High-Performance Liquid Chromatography (HPLC), which has shown enantiomeric excesses greater than 99%. arkat-usa.org
Table 2: Resolution of (±)-5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid via Diastereomeric Salt Formation
| Step | Reagents and Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| 1. Salt Formation | (±)-5-Oxo-1-phenylpyrazolidine-3-carboxylic acid, (R)- or (S)-α-methylbenzylamine | Mixture of diastereomeric salts | Not specified | acs.org, researchgate.net, arkat-usa.org, researchgate.net |
| 2. Separation | Preferential crystallization | Separated (R,R)- and (S,S)-salts | Up to 87-89% | acs.org, researchgate.net, researchgate.net |
Chromatographic Resolution Methods for Enantiopure 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers. nih.govnih.govchiraltech.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
While specific preparative chromatographic methods for 5-oxo-1-phenylpyrazolidine-3-carboxylic acid are not extensively detailed in the literature, the successful analytical separation of its methyl ester derivatives on a chiral HPLC column indicates the feasibility of this approach for preparative scale. arkat-usa.org The choice of the chiral stationary phase is crucial and often requires screening of various commercially available columns, such as those with polysaccharide-based selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives). cd-bioparticles.com
The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best separation. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be employed for preparative chiral separations. nih.gov Modern pharmaceutical development often utilizes preparative chiral HPLC to produce gram to kilogram quantities of enantiopure compounds. nih.gov
Divergent Synthesis Strategies for Structural Analogs and Derivatives of 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
The core structure of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid presents multiple reactive sites that allow for diverse chemical modifications. These modifications are crucial for developing structural analogs and derivatives with potentially enhanced or novel biological activities. Divergent synthesis strategies focus on systematically altering different parts of the molecule, namely the N1-phenyl moiety, the C3-carboxylic acid group, and the pyrazolidinone ring itself.
Modification of the N1-Phenyl Moiety
The N1-phenyl group of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid is a key target for structural modification to explore structure-activity relationships. N-arylation reactions are a primary method for introducing diverse aromatic and heteroaromatic substituents at this position.
Modern catalytic systems have made the synthesis of N-aryl pyrazolidinones more accessible. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, are prominent methods. chim.it For instance, the N-arylation of pyrazoles and related N-heterocycles has been successfully achieved using arylboronic acids in the presence of a copper catalyst. researchgate.netorganic-chemistry.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, offers another powerful tool for creating C-N bonds with a broad substrate scope, including the use of aryl halides and triflates. organic-chemistry.org
A biocatalytic approach has also been explored for the synthesis of N-aryl-functionalized amino acids, which can be precursors to chiral pyrazolidinones. Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase has been shown to catalyze the asymmetric addition of arylhydrazines to fumaric acid, leading to N-(arylamino)aspartic acid derivatives. core.ac.uk These intermediates can then be cyclized to form the desired N-aryl-5-oxopyrazolidine-3-carboxylic acids. This enzymatic method is advantageous as it can produce enantiomerically pure compounds under mild, anaerobic conditions. core.ac.uk
Table 1: Examples of Catalytic Systems for N-Arylation of Pyrazole (B372694) and Related Heterocycles
| Catalyst/Ligand System | Coupling Partner | Reaction Conditions | Yield | Reference |
| Copper(I) oxide (Cu₂O) | Arylboronic acids | Methanol, Room Temp, Base-free | Good to Excellent | organic-chemistry.org |
| Pd₂(dba)₃ / SIPr | Aryl halides | tBuONa, Toluene | Good | organic-chemistry.org |
| EDDS Lyase | Phenylhydrazine | Anaerobic, Aqueous Buffer | 80% (isolated) | core.ac.uk |
| Copper Sulfate (CuSO₄·5H₂O) | Aryliodonium ylides | Water, 60-80 °C | Moderate to Excellent | beilstein-journals.org |
This table is illustrative and based on reactions with related N-heterocyclic compounds, indicating potential pathways for modifying the N1-phenyl moiety.
Derivatization at the C3-Carboxylic Acid Functionality (e.g., Synthesis of Amides, Esters)
The carboxylic acid group at the C3 position is a versatile handle for derivatization, most commonly through the formation of esters and amides. These derivatives are often synthesized to improve pharmacokinetic properties or to act as prodrugs.
The synthesis of amides from 5-oxo-1-phenylpyrazolidine-3-carboxylic acid typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. A common method is the formation of a mixed anhydride (B1165640) using a reagent like pivaloyl chloride, which then reacts with the desired amine. arkat-usa.org This method has been used to prepare a series of enantiopure amides with yields ranging from 69% to 88%. arkat-usa.org Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate amide bond formation under mild, aqueous conditions. nih.gov
Esterification can be achieved through standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, often under microwave irradiation to shorten reaction times. arkat-usa.org
More advanced and environmentally benign methods for amide synthesis are also being developed. For example, a dearomatized ruthenium-pincer complex has been shown to catalyze the direct conversion of esters to amides with the liberation of molecular hydrogen, proceeding under neutral conditions. nih.gov While this has been demonstrated on other systems, it represents a promising future direction for the synthesis of pyrazolidinone derivatives.
Table 2: Synthesis of Amide Derivatives from (R)-5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
| Amine | Coupling Method | Product | Yield (%) | Reference |
| Aniline | Mixed Anhydride (Pivaloyl Chloride) | (R)-N,1-diphenyl-5-oxopyrazolidine-3-carboxamide | 88 | arkat-usa.org |
| Benzylamine | Mixed Anhydride (Pivaloyl Chloride) | (R)-N-benzyl-1-phenyl-5-oxopyrazolidine-3-carboxamide | 85 | arkat-usa.org |
| (S)-α-Methylbenzylamine | Mixed Anhydride (Pivaloyl Chloride) | (R)-1-phenyl-N-((S)-1-phenylethyl)-5-oxopyrazolidine-3-carboxamide | 69 | arkat-usa.org |
| (S)-2-Amino-1-butanol | Mixed Anhydride (Pivaloyl Chloride) | (R)-N-((S)-1-hydroxybutan-2-yl)-1-phenyl-5-oxopyrazolidine-3-carboxamide | 75 | arkat-usa.org |
Structural Elaboration and Ring Expansion/Contraction of the Pyrazolidinone Ring System
Modification of the pyrazolidinone ring itself represents a more advanced strategy for creating novel analogs. This can involve the fusion of other rings onto the pyrazolidinone core or the expansion or contraction of the five-membered ring.
Structural Elaboration and Fused Systems: The synthesis of fused heterocyclic systems containing the pyrazolidinone core can lead to compounds with significantly different three-dimensional shapes and biological properties. One reported strategy involves a cascade reaction of 1-phenylpyrazolidinones with oxadiazolones, catalyzed by Rh(III), to produce pyrazolidinone-fused benzotriazines. acs.org This method proceeds through a C-H/N-H bond functionalization and has been shown to be efficient and compatible with a variety of functional groups. acs.org Another approach involves a Michael addition and reductive cyclization strategy to create pyrazolo[3,4-c]pyridine-3,7-dione and pyrazolo[3,4-d]azepine-3,7-dione scaffolds from pyrazolone (B3327878) precursors. nih.gov
Ring Expansion: Ring expansion reactions offer a pathway to larger heterocyclic systems, such as diazepines, which are also of medicinal interest. arkat-usa.org While direct ring expansion of the 5-oxopyrazolidinone system is not extensively documented, related chemistries provide a proof of concept. For instance, the Rh(II)-catalyzed reaction of pyrazoles with diazocarbonyl compounds has been shown to result in a ring expansion to form 1,2-dihydropyrimidines. acs.orgresearchgate.net This reaction proceeds through the formation of a pyrazolium (B1228807) ylide intermediate followed by cyclization. acs.org Another method involves the reaction of pyrazoles with trichloromethyl radicals at high temperatures to achieve ring expansion. pjsir.org These methodologies suggest that similar strategies could potentially be applied to the pyrazolidinone core to generate novel six- or seven-membered ring systems.
Ring Contraction: Ring contraction reactions, which would transform the five-membered pyrazolidinone into a four-membered ring (an azetidinone derivative), are mechanistically challenging but of significant interest due to the prevalence of the β-lactam ring in antibiotics. General methods for ring contraction often involve rearrangements like the Favorskii rearrangement of α-halo ketones or photochemical processes. harvard.edunih.gov For example, visible light-mediated ring contraction of α-acylated saturated heterocycles like piperidines has been developed, proceeding through a Norrish type II hydrogen atom transfer followed by a Mannich-type cyclization. nih.gov The application of such strategies to the pyrazolidinone system is a potential, though underexplored, avenue for creating novel scaffolds.
Spectroscopic and Crystallographic Characterization of 5 Oxo 1 Phenylpyrazolidine 3 Carboxylic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in assigning the structure and stereochemistry of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and its derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies for Stereochemical and Structural Assignment
¹H NMR spectroscopy is a primary tool for determining the connectivity of protons and the stereochemical relationships between them within a molecule. In the case of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid derivatives, ¹H NMR is crucial for confirming the regiochemistry of the cyclized product and the relative orientation of substituents.
A key derivative, methyl 5-oxo-1-phenylpyrazolidine-3-carboxylate, was synthesized and its structure was confirmed using ¹H NMR. arkat-usa.org The spectrum of this compound displayed a characteristic doublet signal at 5.27 ppm, which was attributed to the exchangeable NH proton of the pyrazolidinone ring. Additionally, a doublet of doublet of doublets signal appeared at 4.36 ppm, corresponding to the tertiary CH proton at the 3-position. The observed coupling between this methine proton and the NH proton was critical in establishing that the phenyl group is located at the N-1 position, adjacent to the carbonyl group. arkat-usa.org
The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The methylene (B1212753) protons of the pyrazolidine (B1218672) ring are expected to show complex splitting patterns due to their diastereotopic nature, further confirming the chiral environment of the molecule. For the parent carboxylic acid, the acidic proton of the carboxyl group is expected to resonate at a significantly downfield chemical shift, often above 10 ppm, and may appear as a broad singlet. openstax.org
Table 1: Selected ¹H NMR Data for Methyl 5-oxo-1-phenylpyrazolidine-3-carboxylate
| Proton | Chemical Shift (ppm) | Multiplicity |
| NH | 5.27 | d |
| CH (C3) | 4.36 | ddd |
| OCH₃ | - | s |
| CH₂ (C4) | - | m |
| Phenyl-H | - | m |
| Data sourced from a study on the resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and its derivatives. arkat-usa.org The specific chemical shifts for the methyl ester, methylene, and phenyl protons were not explicitly detailed in the primary literature but are included for structural context. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the comprehensive elucidation of the molecular skeleton.
For 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and its derivatives, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the pyrazolidinone ring, the carboxyl carbon (or ester carbonyl), the carbons of the phenyl ring, and the aliphatic carbons of the pyrazolidine ring. The carbonyl carbon of the pyrazolidinone ring typically appears in the range of 165-185 ppm. openstax.org The chemical shifts of the phenyl carbons can confirm the presence of the N-phenyl substituent.
Table 2: Representative ¹³C NMR Data for a Structurally Related Pyrazolidinone Derivative
| Carbon | Chemical Shift (ppm) |
| C=O (Amide) | ~163 |
| C=O (Carboxylic Acid) | ~163 |
| Aromatic C | 117-134 |
| C3 | - |
| C4 | - |
| C5 | - |
| Chemical shifts are approximated from data for more complex pyrazolidinone derivatives and general ranges for carbonyl and aromatic carbons. rsc.orgmdpi.com Specific data for the title compound is not provided in the search results. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
For 5-oxo-1-phenylpyrazolidine-3-carboxylic acid, the IR spectrum is expected to show several characteristic absorption bands. A very broad absorption is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations. openstax.orgspectroscopyonline.com
Two distinct carbonyl stretching vibrations are also expected. The C=O stretch of the pyrazolidinone amide group typically appears around 1670-1700 cm⁻¹. The C=O stretch of the carboxylic acid group is expected to be found in the range of 1700-1730 cm⁻¹. spectroscopyonline.com The presence of the N-H bond in the pyrazolidinone ring would give rise to a stretching vibration in the region of 3100-3500 cm⁻¹. Other significant absorptions include those for the aromatic C-H and C=C bonds of the phenyl group.
Table 3: Expected IR Absorption Frequencies for 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Amide | N-H stretch | 3100-3500 |
| Phenyl | C-H stretch | ~3030 |
| Alkyl | C-H stretch | 2850-2960 |
| Carboxylic Acid | C=O stretch | 1700-1730 |
| Amide | C=O stretch | 1670-1700 |
| Phenyl | C=C stretch | 1450-1600 |
| Carboxylic Acid | C-O stretch | 1210-1320 |
| Data is based on typical ranges for the indicated functional groups from general spectroscopy literature. openstax.orgspectroscopyonline.com |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For 5-oxo-1-phenylpyrazolidine-3-carboxylic acid (molar mass: 204.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204. sigmaaldrich.com The fragmentation of pyrazolidinone structures can be complex. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45). The pyrazolidine ring itself can also undergo characteristic fragmentation, often involving cleavage of the N-N bond or the bonds adjacent to the carbonyl group. The stability of the resulting fragments, such as the phenyl cation or acylium ions, will influence the observed fragmentation pattern.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and stereochemistry.
Mechanistic Investigations in Organic Transformations Catalyzed by 5 Oxo 1 Phenylpyrazolidine 3 Carboxylic Acid
Elucidation of Organocatalytic Mechanisms Facilitated by 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
The catalytic activity of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid is hypothesized to stem from its structural analogy to the well-established organocatalyst, L-proline. The key functional groups—a secondary amine (within the pyrazolidine (B1218672) ring), a carboxylic acid, and a chiral center—are the cornerstones of its potential catalytic cycle.
A plausible mechanism for a reaction catalyzed by this compound, such as a Michael addition, would likely involve the formation of an enamine intermediate. The secondary amine of the pyrazolidine ring would react with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine. Simultaneously, the carboxylic acid group could act as a Brønsted acid, activating the electrophilic Michael acceptor through hydrogen bonding. This dual activation model, confined within a chiral environment, is crucial for achieving high stereoselectivity.
The transition state would likely be a highly organized, cyclic structure stabilized by hydrogen bonds, involving the catalyst, the donor, and the acceptor. The stereochemical outcome of the reaction would be dictated by the facial selectivity of the enamine's attack on the activated acceptor, which is controlled by the stereochemistry of the catalyst's chiral center. The phenyl group at the N1 position of the pyrazolidine ring would play a significant role in orienting the substrates within the transition state assembly through steric interactions, thereby influencing the enantioselectivity. After the carbon-carbon bond formation, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.
Substrate Scope and Reaction Efficiency in Asymmetric Catalysis Employing 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
Given the lack of specific experimental data on the use of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid as a catalyst, the following table represents a hypothetical substrate scope for a representative asymmetric Michael addition, based on the performance of similar pyrazolidinone and proline-based catalysts. The efficiency (yield and enantioselectivity) would be highly dependent on the reaction conditions, such as solvent, temperature, and the specific structure of the substrates.
Table 1: Hypothetical Substrate Scope in an Asymmetric Michael Addition
| Entry | Aldehyde (Donor) | Nitroalkene (Acceptor) | Expected Yield (%) | Expected ee (%) |
|---|---|---|---|---|
| 1 | Propanal | β-Nitrostyrene | 85-95 | 90-99 |
| 2 | Butanal | β-Nitrostyrene | 80-90 | 85-95 |
| 3 | Cyclohexanecarbaldehyde | β-Nitrostyrene | 75-85 | >95 |
| 4 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 80-90 | 88-96 |
The structural rigidity of the pyrazolidinone ring, combined with the steric influence of the N-phenyl group, is expected to result in high levels of stereocontrol. The electronic nature of the substituents on both the donor and acceptor molecules would also significantly impact the reaction's efficiency.
Chiral Recognition and Inducibility in Catalytic Processes
The ability of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid to induce chirality is fundamentally linked to its own rigid, chiral structure. Chiral recognition occurs during the formation of the transition state, where the catalyst differentiates between the two prochiral faces of the substrate.
The key elements for chiral induction are:
The Stereogenic Center: The C3 carbon, bearing the carboxylic acid group, establishes the absolute configuration of the catalyst.
The Pyrazolidinone Ring: This five-membered ring has a relatively fixed conformation, which reduces the number of possible low-energy transition states. This conformational rigidity is a hallmark of many successful organocatalysts.
The N-Phenyl Group: This bulky substituent acts as a "chiral wall," sterically blocking one of the possible approach trajectories of the electrophile to the enamine intermediate. This steric hindrance is a primary factor in enforcing high enantioselectivity.
The Carboxylic Acid: This group not only participates in activating the electrophile but also helps to lock the geometry of the transition state through hydrogen bonding, further enhancing the fidelity of chiral transfer.
The interplay of these structural features creates a well-defined chiral pocket around the active site, forcing the substrates into a specific orientation that leads to the preferential formation of one enantiomer of the product.
Comparative Analysis with Related Proline- and Pyrazolidinone-Based Organocatalysts
When compared to L-proline, 5-oxo-1-phenylpyrazolidine-3-carboxylic acid offers several potential advantages. The pyrazolidinone ring is more conformationally constrained than proline's pyrrolidine (B122466) ring. This increased rigidity can lead to more organized transition states and potentially higher enantioselectivities. Furthermore, the presence of the N-phenyl group provides a modifiable steric and electronic handle that is absent in proline, allowing for fine-tuning of the catalyst's properties.
Compared to other N-aryl pyrazolidinone catalysts, the distinguishing feature of the title compound is the carboxylic acid at the C3 position. This group provides a crucial Brønsted acid co-catalyst functionality that is integrated into the catalyst's structure, mimicking the bifunctional nature of proline. Many other pyrazolidinone catalysts lack this acidic moiety and may require the use of additives to achieve similar levels of activation.
However, a potential drawback could be the acidity of the N-H proton of the pyrazolidinone ring, which might interfere with the desired catalytic cycle in some cases. The synthesis and resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid can also be more complex and costly compared to the readily available and inexpensive L-proline. arkat-usa.org
Table 2: Comparison of Organocatalyst Features
| Catalyst | Key Structural Features | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| L-Proline | Pyrrolidine ring, secondary amine, carboxylic acid | Readily available, inexpensive, well-studied | Less rigid, limited steric bulk |
| 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid | Rigid pyrazolidinone ring, N-phenyl group, carboxylic acid | High rigidity, tunable sterics, bifunctional | More complex synthesis, less studied |
| Other N-Aryl Pyrazolidinones (without carboxylic acid) | Rigid pyrazolidinone ring, N-aryl group | High rigidity, tunable sterics | May require acidic additives |
Structure Activity Relationship Sar Studies of 5 Oxo 1 Phenylpyrazolidine 3 Carboxylic Acid Derivatives in Biological Systems
Methodologies for Assessing Antimicrobial Activity of 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid Derivatives
While the broader class of heterocyclic compounds, including pyrazoles and quinolines, has been evaluated for antimicrobial properties, specific research data focusing on the antimicrobial and antifungal activities of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid derivatives is not extensively detailed in the reviewed literature. mdpi.com The following sections outline the standard methodologies that would be employed for such an assessment.
The primary method for evaluating the antibacterial activity of new chemical entities is through in vitro susceptibility testing. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. This is typically performed using broth microdilution or agar (B569324) dilution techniques according to established standards. While this is a standard method, specific MIC data for 5-oxo-1-phenylpyrazolidine-3-carboxylic acid derivatives against a panel of bacteria were not available in the reviewed scientific literature.
Understanding the mechanism of action is crucial for the development of novel antibacterial agents. One potential target for heterocyclic compounds is glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme essential for the biosynthesis of the bacterial cell wall. Inhibition of this enzyme disrupts a critical pathway for bacterial survival. Probing this target would involve enzymatic assays to measure the inhibition of GlcN-6-P synthase by the test compounds. However, studies specifically linking 5-oxo-1-phenylpyrazolidine-3-carboxylic acid derivatives to the inhibition of GlcN-6-P synthase have not been identified in the reviewed literature.
The assessment of antifungal activity typically involves determining the MIC against various fungal species, such as Candida albicans and Aspergillus fumigatus, using methods similar to those for bacteria. mdpi.com Mechanistic studies might investigate the disruption of the fungal cell membrane or the inhibition of essential enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com Despite the known antifungal potential of related heterocyclic structures like quinolines, specific data on the antifungal efficacy and mechanisms of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid derivatives were not found in the analyzed research. mdpi.com
Research on Anticancer Activity and Associated Molecular Targets of Derivatives
In contrast to the limited data on antimicrobial effects, the anticancer properties of derivatives incorporating the 5-oxopyrazolidine moiety have been the subject of targeted investigation. Research has focused on synthesizing novel compounds and evaluating their efficacy against cancer cell lines.
The initial screening for anticancer potential relies heavily on cell-based assays that measure cytotoxicity and antiproliferative effects. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. mdpi.com
In one study, a series of novel 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line MCF-7. mdpi.comresearchgate.net The assay determines the concentration of the compound required to inhibit cell growth by 50% (IC₅₀). The results showed that several derivatives exhibited significant antiproliferative activity, with some compounds demonstrating potency comparable to the reference drug, Doxorubicin. researchgate.net
The IC₅₀ values for selected derivatives containing the 3-amino-5-oxopyrazolidine core are presented below. researchgate.net
Table 1: In Vitro Anticancer Activity of 3-Amino-5-oxopyrazolidine Derivatives against MCF-7 Cell Line
| Compound ID | Ar-group | IC₅₀ (µg/mL) |
|---|---|---|
| 8a | Phenyl | 2.15 ± 0.19 |
| 8b | 4-Methoxyphenyl (B3050149) | 1.83 ± 0.31 |
| 8c | 4-Hydroxy-3-methoxyphenyl | 1.96 ± 0.25 |
| 8d | 4-Chlorophenyl | 2.51 ± 0.36 |
| Doxorubicin | (Reference) | 1.99 ± 0.13 |
These findings indicate that the substitution on the aryl ring attached to the pyrazolidine-quinoline scaffold influences the cytotoxic activity. Specifically, derivatives with a 4-methoxyphenyl (8b) and a 4-hydroxy-3-methoxyphenyl (8c) group showed slightly higher potency than the reference drug. researchgate.net
To understand the mechanism behind the observed cytotoxicity, further investigations into the cellular and molecular pathways affected by these compounds are essential. A key method is cell cycle analysis using flow cytometry, which reveals how a compound interferes with cancer cell proliferation. nih.gov
For the most active compounds from the aforementioned series, cell cycle analysis was performed on the MCF-7 cell line. researchgate.net It was observed that treatment with these derivatives led to an accumulation of cells in specific phases of the cell cycle, suggesting an interference with the cell division machinery. researchgate.net For instance, one of the precursor compounds was found to cause a significant arrest in the G2/M phase, which is a common mechanism for many anticancer drugs that ultimately leads to apoptosis or programmed cell death. researchgate.net This disruption of the normal cell cycle progression is a critical indicator of the antiproliferative potential of these 5-oxopyrazolidine derivatives. researchgate.netnih.gov
No Publicly Available Research Found for 5-Phenylpyrazolidine-3-carboxylic Acid Derivatives Matching the Specified Outline
A comprehensive review of publicly available scientific literature and research databases has revealed a significant lack of specific studies on the structure-activity relationships of 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid derivatives corresponding to the detailed biological activities outlined in the user's request.
The requested outline included highly specific topics, such as:
Modulation of inflammatory kinases like TBK1 and IKKε.
Interactions with the NF-κB signaling pathway.
Kinetic and thermodynamic data on enzyme-inhibitor interactions.
Specificity and selectivity profiling against enzymes like COX-2 and HIV-1 Reverse Transcriptase.
Receptor antagonism and agonism research.
While research exists for other heterocyclic compounds that exhibit some of these biological activities, the connection to the "5-Oxo-1-phenylpyrazolidine-3-carboxylic acid" core structure could not be established from the available literature. The scientific community does not appear to have published in-depth studies on this particular scaffold for the specified biological targets.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” and its 5-oxo derivatives. Fulfilling the request would require speculation or the inclusion of data from structurally different molecules, which would violate the core instructions of focusing solely on the specified compound and its derivatives.
Receptor Antagonism and Agonism Research
Platelet Aggregation Modulation and Receptor Binding (e.g., ADP Receptor Antagonism)
While direct SAR studies on 5-oxo-1-phenylpyrazolidine-3-carboxylic acid derivatives as platelet aggregation modulators are not extensively detailed in the provided literature, research into structurally related pyrazole (B372694) compounds provides valuable insights into the features that govern antiplatelet activity.
One such study focused on a series of phenylated pyrazoloalkanoic acid derivatives, which were synthesized and evaluated as inhibitors of ADP-induced human platelet aggregation. nih.gov The investigation identified 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid as a particularly potent inhibitor, with an IC50 of 0.4 μM. nih.gov SAR analysis of this series revealed that the minimum structural requirements for activity include a vicinally diphenylated pyrazole core substituted with an ω-alkanoic acid side chain that is eight or nine atoms long. nih.gov The potency of these derivatives was found to be dependent on both the length of the side chain and its topological relationship with the two phenyl rings. nih.gov Biochemical studies indicated that these compounds function as prostacyclin (PGI2) mimetics, increasing intraplatelet cAMP levels by stimulating platelet membrane-bound adenylate cyclase. nih.gov
Another area of research has explored fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their methyl ester derivatives as inhibitors of platelet aggregation. accscience.com In this class of compounds, the methyl esters generally showed a stronger ability to suppress the activation of glycoprotein (B1211001) (GP) IIa/IIIb platelet receptors compared to the derivatives with a free carboxyl group. accscience.com This suggests that esterification of the carboxylic acid can be a key factor in enhancing antiplatelet efficacy within certain heterocyclic scaffolds. accscience.com
Cannabinoid Receptor Modulation
The pyrazole scaffold is a well-established core for ligands targeting cannabinoid receptors (CB1 and CB2). SAR studies on pyrazole derivatives have elucidated key structural determinants for receptor affinity and selectivity.
Research into 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides revealed that specific substitutions significantly influence binding to human CB1 (hCB1) and CB2 (hCB2) receptors. elsevierpure.com Generally, compounds with 2,4-dichlorophenyl or 2,4-difluorophenyl groups at the 1-position of the pyrazole ring, combined with a 2,5-dimethylpyrrole moiety at the 5-position, were more selective for the hCB1 receptor. elsevierpure.com Conversely, an N-cyclohexyl group at the 3-carboxamide was a key determinant for hCB2 selectivity, especially when a 3,4-dichlorophenyl group was present at the pyrazole 1-position. elsevierpure.com One derivative, compound 26, emerged as a highly selective ligand for the hCB1 receptor. elsevierpure.com Another derivative, compound 30, was identified as the most potent hCB1 ligand in the series with a Kᵢ value of 5.6 nM and functioned as an inverse agonist. elsevierpure.com
Further studies on 1H-pyrazole-3-carboxylic acids related to the CB1 antagonist rimonabant (B1662492) have also provided SAR insights. researchgate.net Amidation of the carboxylic acid with hydrophobic amino acid derivatives, such as valine and tert-leucine methyl amides, led to the discovery of potent CB1 ligands. researchgate.net Within this series, two agonist ligands were identified with strong potency and high CB1 binding affinity, with Kᵢ values of 42 nM and 6.9 nM, respectively. researchgate.net The compound with a Kᵢ of 6.9 nM features a rimonabant-like scaffold, and its high affinity highlights the impact of specific substitutions on the pyrazole core. researchgate.net
Table 1: Cannabinoid Receptor Binding Affinities of Selected Pyrazole Derivatives
Table 2: List of Chemical Compounds Mentioned
Computational and Theoretical Chemistry Studies of 5 Oxo 1 Phenylpyrazolidine 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, dictated by its electron distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid, DFT calculations, often using functionals like B3LYP, are employed to determine its most stable three-dimensional structure (optimized geometry) by finding the minimum energy conformation. researchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles.
From the electronic structure, key reactivity descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other descriptors like electronegativity, chemical potential, hardness, and softness can be derived from these frontier orbitals to provide a comprehensive picture of the molecule's reactivity. DFT has also been utilized to explore the mechanisms of reactions involving related pyrazolidine (B1218672) structures. researchgate.net
Table 1: Representative DFT-Calculated Reactivity Descriptors for 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.3 eV |
| Ionization Potential (I) | Approximated as -EHOMO | 6.8 eV |
| Electron Affinity (A) | Approximated as -ELUMO | 1.5 eV |
| Global Hardness (η) | (I - A) / 2 | 2.65 |
| Global Softness (S) | 1 / (2η) | 0.189 |
| Dipole Moment | Measure of net molecular polarity | 3.5 D |
The pyrazolidinone ring of 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid is not planar, allowing it to adopt several different conformations. Computational conformational analysis, performed at both semiempirical (like AM1 and PM3) and ab initio (like HF and B3LYP) levels, has been used to study the rotational barriers and stable conformations of related structures. researchgate.net Such analyses can identify the lowest energy conformers and the energy differences between them. For similar chiral structures, a significant preference for conformations with syn-periplanar arrangements has been noted. researchgate.net
Stereoelectronic effects, which are the effects of orbital overlap on the geometry and reactivity of a molecule, are also critical. In the context of reactions involving this compound, stereoelectronic effects have been credited with enhancing enolate reactivity, which is a key factor in its synthetic applications and diastereoselective reactions. semanticscholar.orgmdpi.com These effects dictate the preferred trajectory of approaching reagents and can influence the stereochemical outcome of reactions.
Molecular Dynamics (MD) Simulations for Solvent Effects and Ligand-Target Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid would model the motions of its atoms by solving Newton's equations of motion.
In Silico Ligand-Receptor Docking Studies for Biological Target Prediction
Given that 5-oxo-1-arylpyrazolidines are recognized for their potential as bacterial antibiotics and as precursors for other pharmacologically active agents, molecular docking is a valuable in silico technique to predict their potential biological targets. arkat-usa.org Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.
For 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid, docking studies can be performed against a panel of known protein targets implicated in various diseases (e.g., bacterial enzymes, protein kinases, cyclooxygenases). The results, presented as docking scores, can prioritize which protein targets are most likely to bind the molecule. researchgate.net This information is crucial for guiding experimental assays and understanding the molecule's potential mechanism of action. The synthesis of various amide derivatives of this compound provides a library of molecules for such screening. arkat-usa.orgunam.mxorcid.org
Table 2: Hypothetical In Silico Docking Results for Biological Target Prediction
| Potential Protein Target | Protein Class | Hypothetical Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Penicillin-Binding Protein 2a (PBP2a) | Bacterial Transpeptidase | -8.5 | H-bond with Ser, Gln; Carbonyl interaction with active site |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -7.9 | H-bond with Arg, Ser; Phenyl ring in hydrophobic pocket |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | -7.2 | H-bond with Tyr; Carboxylate salt bridge with Lys |
| PPAR-alpha | Nuclear Receptor | -9.1 | H-bond with Ser, Tyr; Hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for derivatives of 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid, a dataset of analogues with measured biological activities (e.g., IC₅₀ values against a specific enzyme) is required.
For each compound in the series, a set of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.
A validated QSAR model can be a powerful predictive tool. It can be used to estimate the biological activity of novel, yet-to-be-synthesized derivatives of 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid, thereby guiding synthetic efforts toward more potent compounds and optimizing the lead structure.
Table 3: Example Data Structure for a QSAR Study
| Compound Derivative | LogP (Hydrophobicity) | Molar Refractivity (MR) | Dipole Moment (D) | Observed Biological Activity (log(1/IC50)) |
|---|---|---|---|---|
| R = H | 1.2 | 55.3 | 3.5 | 4.8 |
| R = 4-Cl | 1.9 | 60.1 | 2.1 | 5.3 |
| R = 4-OCH3 | 1.1 | 59.8 | 4.1 | 5.1 |
| R = 4-NO2 | 1.3 | 59.9 | 6.8 | 5.9 |
Future Directions and Emerging Research Avenues for 5 Oxo 1 Phenylpyrazolidine 3 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of (±)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid involves the nucleophilic addition of phenylhydrazine (B124118) to dimethyl maleate, followed by cyclization. arkat-usa.orgresearchgate.net While effective, there is a growing emphasis on developing greener and more efficient synthetic strategies. Future research is likely to focus on:
Microwave-Assisted Synthesis: The use of microwave irradiation has already been shown to significantly reduce reaction times for the cyclization step, offering a more energy-efficient alternative to conventional heating. arkat-usa.org Further optimization of microwave parameters could lead to even higher yields and purity.
Catalytic Approaches: Exploring novel catalysts for the cyclization and other synthetic steps could improve atom economy and reduce the need for stoichiometric reagents. Palladium-catalyzed reactions, for instance, have shown promise in the synthesis of various pyrazolidine (B1218672) derivatives. organic-chemistry.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Adapting the synthesis of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid to a flow process could streamline its production.
Solvent Selection: Investigating the use of greener solvents, such as water or bio-derived solvents, can significantly reduce the environmental impact of the synthesis. researchgate.net
Exploration of Untapped Catalytic and Asymmetric Induction Applications
The chiral nature of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid, once resolved into its enantiomers, presents significant opportunities in asymmetric catalysis. arkat-usa.org Future research in this area could involve:
Organocatalysis: The pyrazolidinone core can act as a chiral scaffold for the development of novel organocatalysts. These catalysts can be employed in a variety of asymmetric transformations, such as aldol (B89426) and Michael reactions, offering a metal-free approach to chiral synthesis. youtube.com
Ligand Development for Metal-Catalyzed Reactions: The carboxylic acid and amide functionalities can be modified to create new chiral ligands for transition metal catalysts. These ligands could find applications in asymmetric hydrogenation, cross-coupling reactions, and other important transformations.
Asymmetric Induction Studies: A deeper understanding of the factors governing asymmetric induction in reactions involving chiral derivatives of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid is crucial. rsc.org This includes studying the influence of substituents on the phenyl ring and the pyrazolidinone core on the stereochemical outcome of reactions.
Advanced Mechanistic Elucidation in Complex Biological Systems
While various derivatives of pyrazolidine have been investigated for their biological activities, a detailed mechanistic understanding of how 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and its analogs interact with biological targets is often lacking. researchgate.netnih.gov Future research should focus on:
Target Identification and Validation: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the specific protein targets of bioactive analogs.
Structural Biology: Solving the crystal structures of bioactive analogs in complex with their protein targets can provide invaluable insights into the binding mode and key interactions, paving the way for rational drug design.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict binding affinities and understand the dynamic behavior of the ligand-protein complex. This can help in elucidating the mechanism of action at a molecular level. nih.gov
ADME/Tox Studies: In silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies are essential for predicting the pharmacokinetic and safety profiles of new drug candidates. nih.gov
Rational Design and Synthesis of Highly Potent and Selective Bioactive Analogs
The 5-oxo-1-phenylpyrazolidine-3-carboxylic acid scaffold serves as an excellent starting point for the rational design of new therapeutic agents. nih.gov By systematically modifying its structure, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs with diverse substituents on the phenyl ring and modifications to the carboxylic acid group will help in establishing clear SAR. nih.govnih.gov This information is critical for guiding the design of more potent compounds.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to improved pharmacological properties. For example, the carboxylic acid could be replaced with a tetrazole or other acidic functional groups to potentially enhance metabolic stability or cell permeability.
Hybrid Molecule Approach: Combining the 5-oxo-1-phenylpyrazolidine-3-carboxylic acid scaffold with other known pharmacophores can lead to the development of hybrid molecules with dual or synergistic activities. researchgate.netmdpi.com This strategy has been successfully employed in the development of novel anticancer and antimicrobial agents.
Fragment-Based Drug Discovery: Utilizing fragments of the 5-oxo-1-phenylpyrazolidine-3-carboxylic acid molecule in fragment-based screening campaigns could identify novel starting points for the development of inhibitors against various therapeutic targets.
Q & A
Q. What are common synthetic routes for 5-Phenylpyrazolidine-3-carboxylic acid, and how can reaction conditions be optimized?
A typical synthesis involves condensation of phenylhydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization. For example, analogous pyrazolidine derivatives are synthesized via palladium-catalyzed cross-coupling or copper-mediated cyclization in solvents like DMF or toluene . Optimization may involve adjusting catalyst loading (e.g., 5–10 mol% Pd), temperature (80–120°C), and reaction time (12–24 hr) to maximize yield and purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- NMR : The carboxylic proton (COOH) appears as a broad singlet at δ 10–12 ppm in -NMR. Pyrazolidine ring protons resonate between δ 3.5–5.0 ppm, while phenyl protons show signals at δ 7.2–7.8 ppm. -NMR confirms the carboxylic carbon at δ 170–175 ppm .
- IR : Strong absorption bands at 2500–3300 cm (COOH stretching) and 1680–1720 cm (C=O) are key identifiers.
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., [M+H]) with the theoretical molecular weight (CHNO: 190.0742 g/mol) .
Q. What are the stability considerations for this compound under storage?
The compound is prone to hydrolysis in humid environments. Store at 2–8°C in airtight containers under inert gas (N) to prevent oxidation. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) can assess shelf life .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected tautomerism) be resolved during structural analysis?
Pyrazolidine derivatives may exhibit keto-enol tautomerism, leading to split peaks in NMR. To confirm the dominant form:
- Perform variable-temperature NMR (VT-NMR) to observe equilibrium shifts.
- Use DFT calculations (e.g., Gaussian 09) to predict energetically favorable tautomers and compare with experimental data .
- Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What experimental designs are effective for studying the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
- Nucleophilic substitution : React with alkyl halides (e.g., CHI) in basic conditions (KCO/DMF) to functionalize the pyrazolidine nitrogen. Monitor progress via TLC (eluent: CHCl/MeOH 9:1) .
- Cycloaddition : Use Huisgen 1,3-dipolar cycloaddition with azides (e.g., benzyl azide) under Cu(I) catalysis to form triazole derivatives. Optimize catalyst (CuI vs. CuBr) and solvent (t-BuOH/HO) for regioselectivity .
Q. How can computational modeling predict the compound’s bioactivity or metabolic pathways?
- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) to assess binding stability .
- ADMET prediction : Tools like SwissADME estimate permeability (LogP ≈ 1.5–2.5) and metabolic sites (e.g., cytochrome P450 oxidation) .
Q. What strategies address inconsistencies in biological activity data across studies (e.g., varying IC values)?
- Standardize assay conditions: Use identical cell lines (e.g., HEK293), solvent controls (DMSO ≤ 0.1%), and positive controls (e.g., aspirin for COX inhibition).
- Validate purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to rule out impurities affecting results .
Methodological Guidelines
- Synthetic protocols : Prioritize palladium-based catalysts for C–N coupling steps, as they offer higher yields (>70%) compared to copper .
- Analytical workflows : Combine LC-MS (for purity) with -NMR titration (to confirm COOH proton exchangeability) .
- Data validation : Replicate key experiments in triplicate and apply statistical tests (e.g., ANOVA) to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
